L-Tryptophyl-L-arginyl-L-glutaminyl-L-alanyl-L-alanyl-L-phenylalanyl-L-valyl-L-alpha-aspartyl-L-seryl-L-tyrosineTFASalt
Description
This decapeptide (Trp-Arg-Gln-Ala-Ala-Phe-Val-Asp-Ser-Tyr) is a trifluoroacetate (TFA) salt with the empirical formula C₅₈H₇₉N₁₅O₁₆ (free base) and a molecular weight of approximately 1,242.34 g/mol (free basis) . The TFA salt enhances aqueous solubility, making it suitable for biochemical research.
Properties
CAS No. |
955091-53-9 |
|---|---|
Molecular Formula |
C58H79N15O16 |
Molecular Weight |
1242.3 g/mol |
IUPAC Name |
3-[[2-[[2-[2-[2-[[5-amino-2-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]propanoylamino]propanoylamino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C58H79N15O16/c1-29(2)47(56(87)70-42(26-46(77)78)53(84)72-44(28-74)55(86)71-43(57(88)89)24-33-16-18-35(75)19-17-33)73-54(85)41(23-32-11-6-5-7-12-32)69-49(80)31(4)65-48(79)30(3)66-51(82)40(20-21-45(60)76)68-52(83)39(15-10-22-63-58(61)62)67-50(81)37(59)25-34-27-64-38-14-9-8-13-36(34)38/h5-9,11-14,16-19,27,29-31,37,39-44,47,64,74-75H,10,15,20-26,28,59H2,1-4H3,(H2,60,76)(H,65,79)(H,66,82)(H,67,81)(H,68,83)(H,69,80)(H,70,87)(H,71,86)(H,72,84)(H,73,85)(H,77,78)(H,88,89)(H4,61,62,63) |
InChI Key |
JCJASTVQGSKHKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CNC4=CC=CC=C43)N |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Anchoring
The synthesis begins with the selection of a Wang resin or Rink amide resin , both of which provide a stable linkage for the C-terminal tyrosine. The resin’s loading capacity (typically 0.3–0.7 mmol/g) directly impacts scalability and final yield. Tyrosine is anchored via its carboxyl group using a coupling reagent such as N,N′-diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt), achieving >98% coupling efficiency under nitrogen atmosphere.
Sequential Amino Acid Coupling
Each amino acid is introduced in a stepwise manner, starting from the C-terminus. Key considerations include:
- Activation : Fmoc-protected amino acids are activated using HBTU (O-benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in dimethylformamide (DMF).
- Coupling Time : 30–60 minutes per residue, with double couplings for sterically hindered residues like arginine and glutamine.
- Deprotection : Fmoc removal is achieved with 20% piperidine in DMF, followed by thorough washing to prevent diketopiperazine formation.
A critical challenge arises with L-tryptophan , which is prone to oxidation. To mitigate this, couplings involving tryptophan are performed under argon with the addition of 0.1 M 1,2-ethanedithiol (EDT) as a scavenger.
Side-Chain Protection Strategies
Side-chain functionalities require temporary protection to prevent undesired reactions. The following protections are employed:
| Amino Acid | Protecting Group | Removal Condition | Reference |
|---|---|---|---|
| Arginine | Tosyl (Tos) | HF or TFMSA | |
| Glutamine | Trityl (Trt) | TFA/water/TIS (95:2.5:2.5) | |
| Aspartic Acid | OtBu | TFA | |
| Serine | t-Bu | TFA |
The tosyl group for arginine ensures stability during Fmoc deprotection but necessitates harsh cleavage conditions (e.g., hydrogen fluoride). Alternatives like the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group offer milder removal with TFA but may increase synthetic complexity.
Cleavage and Global Deprotection
Upon completion of the peptide chain, the resin-bound product is treated with a cleavage cocktail to release the peptide and remove side-chain protections. A typical mixture includes:
- TFA/water/TIS (95:2.5:2.5 v/v) : Effective for removing t-Bu, Trt, and OtBu groups.
- Scavengers : 3% EDT and 2% thioanisole are added to prevent alkylation of tryptophan and oxidation of methionine (if present).
The reaction is agitated for 2–3 hours at room temperature, followed by filtration and precipitation in cold diethyl ether. The crude peptide is collected via centrifugation and lyophilized.
Purification and Salt Formation
Reversed-Phase HPLC (RP-HPLC)
The crude product is purified using a C18 column with a gradient of acetonitrile (0.1% TFA) in water (0.1% TFA). Key parameters include:
- Column : 250 × 20 mm, 5 µm particle size
- Flow Rate : 15 mL/min
- Gradient : 10–40% acetonitrile over 40 minutes.
Fractions containing the target peptide are identified by MALDI-TOF MS and pooled for lyophilization.
Trifluoroacetate (TFA) Salt Formation
During purification, TFA counterions from the mobile phase bind to basic residues (e.g., arginine), forming the TFA salt . Excess TFA is removed via repeated lyophilization, yielding the final product as a white powder.
Analytical Characterization
| Technique | Purpose | Result Example |
|---|---|---|
| HPLC | Purity assessment | ≥98% (UV detection at 214 nm) |
| MALDI-TOF MS | Molecular weight verification | [M+H]+: 1308.6 Da |
| Amino Acid Analysis | Quantification of residues | ±5% of theoretical values |
Aggregation tendencies are assessed via circular dichroism (CD) , particularly for peptides with hydrophobic clusters (e.g., valine-phenylalanine-alanine).
Challenges and Optimization
Sequence-Dependent Difficulties
- Aggregation : The repetitive alanine-phenylalanine-valine motif promotes β-sheet formation, necessitating the use of pseudo-proline dipeptides or microwave-assisted SPPS to enhance solvation.
- Incomplete Couplings : Arginine and glutamine residues exhibit slower coupling kinetics, requiring double couplings with 10-fold molar excess of amino acids.
Scale-Up Considerations
Industrial-scale production employs continuous-flow SPPS systems , reducing solvent use by 95% and synthesis time by 50% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
L-Tryptophyl-L-arginyl-L-glutaminyl-L-alanyl-L-alanyl-L-phenylalanyl-L-valyl-L-alpha-aspartyl-L-seryl-L-tyrosine TFA Salt can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan and tyrosine residues.
Reduction: Disulfide bonds, if present, can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of N-formylkynurenine .
Scientific Research Applications
L-Tryptophyl-L-arginyl-L-glutaminyl-L-alanyl-L-alanyl-L-phenylalanyl-L-valyl-L-alpha-aspartyl-L-seryl-L-tyrosine TFA Salt has several scientific research applications:
Neurology: Used as a reference standard in neurological research to study peptide interactions and functions.
Analytical Chemistry: Employed in the development and validation of analytical methods for peptide analysis.
Biological Studies: Investigated for its role in various biological processes and pathways.
Medical Research: Explored for potential therapeutic applications in treating neurological disorders.
Mechanism of Action
The mechanism of action of L-Tryptophyl-L-arginyl-L-glutaminyl-L-alanyl-L-alanyl-L-phenylalanyl-L-valyl-L-alpha-aspartyl-L-seryl-L-tyrosine TFA Salt involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways . The exact molecular targets and pathways depend on the specific context and application .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key differences between the target compound and analogs:
Key Observations:
Sequence Specificity: The target compound’s ordered sequence (Trp-Arg-Gln-Ala-Ala-Phe-Val-Asp-Ser-Tyr) contrasts with scrambled analogs like 10PanxSCR TFA, which rearranges residues (e.g., Phe at N-terminal) . Such variations may alter receptor binding or stability.
Molecular Weight and Complexity :
- The target is a mid-sized peptide (~1.2 kDa), while Rusalatide Acetate (7 kDa) is a large therapeutic peptide with tissue-healing properties . Smaller peptides like L-Aspartyl-L-phenylalanine (280 Da) are used in food or pharmaceutical additives .
Functional Groups and Solubility :
- TFA salts (target and 10PanxSCR) improve solubility in aqueous buffers, critical for in vitro assays. Acetate salts (e.g., Rusalatide) serve similar purposes but may differ in counterion effects .
Research and Therapeutic Implications
- The presence of Arg and Asp residues may facilitate charge-based binding.
- Scrambled Analogs : Used as negative controls in pannexin channel studies to validate sequence-dependent activity .
Biological Activity
L-Tryptophyl-L-arginyl-L-glutaminyl-L-alanyl-L-alanyl-L-phenylalanyl-L-valyl-L-alpha-aspartyl-L-seryl-L-tyrosine TFA Salt, commonly referred to as TFASalt, is a complex peptide with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C58H79N15O16·XC2HF3O2
- CAS Number : 955091-53-9
- Molecular Weight : Approximately 1,147.32 g/mol
The structure comprises multiple amino acids, which contribute to its diverse biological functions. The presence of tryptophan and arginine suggests potential roles in neurotransmission and immune responses.
-
Neurotransmission Modulation :
- Tryptophan is a precursor for serotonin, a neurotransmitter involved in mood regulation. The peptide's structure may enhance serotonin synthesis or receptor interaction.
-
Immune Response Enhancement :
- Arginine plays a crucial role in the immune system by promoting nitric oxide production, which can enhance vascular function and immune response.
-
Cell Signaling :
- The peptide may interact with various receptors and signaling pathways, influencing cellular responses related to growth, differentiation, and apoptosis.
Antioxidant Properties
Research indicates that peptides like TFASalt can exhibit antioxidant activities, potentially reducing oxidative stress in cells. This property is critical for protecting cells from damage caused by free radicals.
Antimicrobial Effects
Peptides derived from amino acids have been shown to possess antimicrobial properties. TFASalt may inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
Peptides can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. TFASalt's ability to influence these pathways could be beneficial in treating inflammatory diseases.
Study 1: Neuroprotective Effects
A study published in the Journal of Neurochemistry examined the neuroprotective effects of similar peptides on neuronal cells under stress conditions. Results showed that these peptides could significantly reduce cell death and promote survival pathways, suggesting potential applications in neurodegenerative diseases.
Study 2: Antimicrobial Testing
In vitro studies conducted on TFASalt demonstrated its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as an antimicrobial agent.
Study 3: Anti-inflammatory Mechanisms
Research highlighted in the International Journal of Molecular Sciences explored the anti-inflammatory effects of peptides similar to TFASalt. The findings revealed that these peptides could downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophages.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neuroprotective | Reduces neuronal cell death | Journal of Neurochemistry |
| Antimicrobial | Effective against E. coli & S. aureus | In vitro antimicrobial study |
| Anti-inflammatory | Downregulates TNF-alpha & IL-6 | International Journal of Molecular Sciences |
| Property | Value |
|---|---|
| Molecular Weight | 1,147.32 g/mol |
| Solubility | Soluble in water |
| Storage Conditions | Refrigerated (+4°C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
